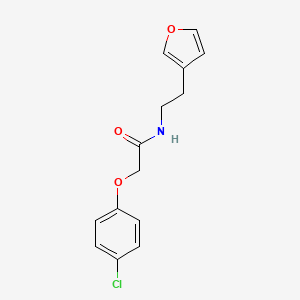

![molecular formula C12H17FN2 B2952140 1-[1-(3-Fluorophenyl)ethyl]piperazine CAS No. 516447-14-6](/img/structure/B2952140.png)

1-[1-(3-Fluorophenyl)ethyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

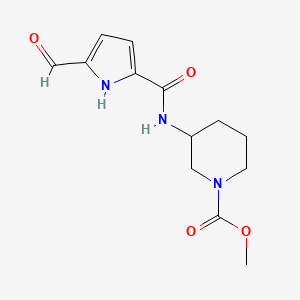

“1-[1-(3-Fluorophenyl)ethyl]piperazine” is a chemical compound with the molecular formula C12H17FN2. It is also known as “1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” with a molecular weight of 281.2 . This compound is categorized as a piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, including “1-[1-(3-Fluorophenyl)ethyl]piperazine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[1-(3-Fluorophenyl)ethyl]piperazine” contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Aplicaciones Científicas De Investigación

Drug Discovery and Development

1-[1-(3-Fluorophenyl)ethyl]piperazine: is a compound that finds its use in the realm of drug discovery, particularly due to the piperazine moiety’s prevalence in pharmacologically active agents . Piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s structural features, such as the presence of fluorine, can influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, making it a valuable scaffold in medicinal chemistry.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives is a significant area of chemical research. 1-[1-(3-Fluorophenyl)ethyl]piperazine can be utilized as a starting material or intermediate in the synthesis of various piperazine derivatives. These derivatives have a wide range of biological and pharmaceutical activities, making them useful in the development of new therapeutic agents .

Chemical Research and Catalysis

In chemical research, 1-[1-(3-Fluorophenyl)ethyl]piperazine can be employed in the study of catalytic processes. Its structure allows for the exploration of C–H functionalization, which is a pivotal reaction in organic synthesis and can lead to the creation of complex molecules with high precision .

Analytical and Forensic Applications

As an analytical reference standard, 1-[1-(3-Fluorophenyl)ethyl]piperazine is used in analytical chemistry for calibration and testing purposes. Its well-defined structure and properties make it suitable for forensic applications, particularly in the identification of substances and in toxicological studies .

Pharmacokinetic Studies

The compound’s unique structure, featuring the fluorophenyl group, allows researchers to study its pharmacokinetic properties. These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of piperazine-based drugs, which is crucial for drug development .

Material Science

In material science, 1-[1-(3-Fluorophenyl)ethyl]piperazine can be explored for its potential use in the development of new materials. Its molecular complexity and the presence of a fluorophenyl group could lead to materials with novel properties, such as enhanced stability or specific interaction capabilities.

Safety and Hazards

Propiedades

IUPAC Name |

1-[1-(3-fluorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11/h2-4,9-10,14H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMQSFIWSOPWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Fluorophenyl)ethyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)

![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)

![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)

![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)